1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
The synthesis of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The 4-fluorophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Tetrazole ring formation: The tetrazole ring is formed by the reaction of an azide with a nitrile or through cycloaddition reactions.
Final assembly: The butyl group and the furan-tetrazole moiety are coupled under suitable conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the furan ring, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecular architectures.
Scientific Research Applications
1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
1-BUTYL-N-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can be compared with other tetrazole derivatives, such as:
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific combination of the furan, fluorophenyl, and tetrazole moieties, which confer unique reactivity and bioactivity.
Properties
Molecular Formula |
C16H18FN5O |
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Molecular Weight |
315.35g/mol |
IUPAC Name |
1-butyl-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H18FN5O/c1-2-3-10-22-16(19-20-21-22)18-11-14-8-9-15(23-14)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,19,21) |
InChI Key |
RRGOAFCLRMWKDR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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